molecular formula C4H11NS B1214159 1-Amino-2-methylpropane-2-thiol CAS No. 7684-18-6

1-Amino-2-methylpropane-2-thiol

Cat. No.: B1214159
CAS No.: 7684-18-6
M. Wt: 105.2 g/mol
InChI Key: MBPAUMHSIFBANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methylpropane-2-thiol: is an organic compound with the molecular formula C4H11NS 1-amino-2-methyl-2-propanethiol . This compound is characterized by the presence of both an amino group and a thiol group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Amino-2-methylpropane-2-thiol involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes a second hydrolysis to yield 2-amino-2-methyl-1-propanol .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The steps include the combination reaction, hydrolysis, and purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methylpropane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1-Amino-2-methylpropane-2-thiol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and ligands .

Biology: In biological research, this compound is used to study the interactions between thiol and amino groups with biological molecules. It is also used in the development of thiol-based drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 1-Amino-2-methylpropane-2-thiol involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the formation of disulfide bonds, reduction reactions, and substitution reactions. The compound can modulate various biochemical pathways by interacting with enzymes and other proteins .

Comparison with Similar Compounds

  • 2-Propanethiol, 2-methyl-
  • 1-Propanethiol, 2-methyl-
  • 2-Amino-2-methyl-1-propanol

Comparison: 1-Amino-2-methylpropane-2-thiol is unique due to the presence of both an amino group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

1-amino-2-methylpropane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPAUMHSIFBANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227653
Record name 1-Amino-2,2-dimethyl-2-mercaptoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7684-18-6
Record name 1-Amino-2,2-dimethyl-2-mercaptoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007684186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2,2-dimethyl-2-mercaptoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.